5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
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Overview
Description
5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromomethyl, methyl, and trifluoromethyl groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through trifluoromethylation reactions, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can facilitate covalent binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)-2-methyl-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in nucleophilic substitution reactions.
5-(Bromomethyl)-2-ethyl-4-(trifluoromethyl)-1,3-thiazole: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is unique due to the combination of its bromomethyl, methyl, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-(bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQGPCAYKWSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CBr)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650210 |
Source
|
Record name | 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-73-0 |
Source
|
Record name | 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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